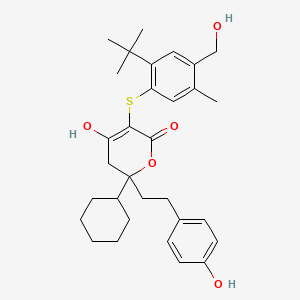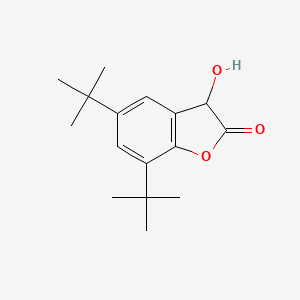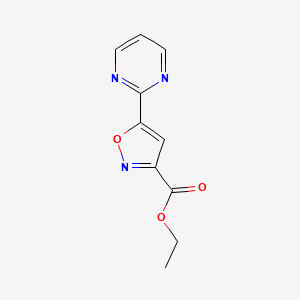
5-(2-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole
Overview
Description
5-(2-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole is a compound that features a benzofurazan moiety linked to a piperazine ring via an ethyl chain. Benzofurazan derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-(2-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole typically involves the reaction of benzofurazan derivatives with piperazine. One common method includes the nucleophilic substitution reaction where benzofurazan is reacted with piperazine in the presence of a suitable base . The reaction conditions often involve moderate temperatures and solvents like ethanol or methanol. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
5-(2-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the benzofurazan moiety can be substituted with different nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(2-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it useful in studying cellular processes and developing potential therapeutic agents.
Medicine: Due to its anti-tumor and antibacterial properties, it is investigated for potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The benzofurazan moiety can interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. These interactions can result in the inhibition of tumor cell growth, antibacterial effects, and other biological activities .
Comparison with Similar Compounds
5-(2-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole can be compared with other benzofurazan derivatives and piperazine compounds:
Properties
Molecular Formula |
C12H16N4O |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-(2-piperazin-1-ylethyl)-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C12H16N4O/c1-2-11-12(15-17-14-11)9-10(1)3-6-16-7-4-13-5-8-16/h1-2,9,13H,3-8H2 |
InChI Key |
FUAJPBCATCQDIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC2=CC3=NON=C3C=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl Spiro[2.5]octane-1-carboxylate](/img/structure/B8626194.png)






![4-[(3,5-Difluorophenyl)methoxy]-3-nitropyridine](/img/structure/B8626243.png)


